3-Methyl-4-(ethoxycarbonyl)phenylboronic acid
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Overview
Description
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the 3-position and an ethoxycarbonyl group at the 4-position. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid typically involves the reaction of 3-methyl-4-(ethoxycarbonyl)phenylboronic ester with a suitable boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl-substituted compounds.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid has several applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid primarily involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-(Ethoxycarbonyl)phenylboronic acid: Lacks the methyl group at the 3-position.
Phenylboronic acid: The parent compound without any substituents on the phenyl ring.
Uniqueness
3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is unique due to the presence of both a methyl group and an ethoxycarbonyl group on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(4-ethoxycarbonyl-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELAMOJAKZGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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